molecular formula C37H48Cl2N4O B13790121 Cyanine7 hydrazide

Cyanine7 hydrazide

Cat. No.: B13790121
M. Wt: 635.7 g/mol
InChI Key: YBDAEKSMRYCHJV-UHFFFAOYSA-N
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Description

Cyanine7 hydrazide is a hydrazide derivative of Cyanine7, a near-infrared (NIR) fluorescent dye. This compound is known for its high extinction coefficient and improved quantum yield, making it a valuable tool in various scientific applications. This compound is particularly useful in the field of fluorescence imaging due to its ability to emit light in the near-infrared range, which allows for deeper tissue penetration and reduced background fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 hydrazide can be synthesized through the reaction of Cyanine7 with hydrazine derivatives. The typical synthetic route involves the reaction of Cyanine7 with hydrazine hydrate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 hydrazide undergoes several types of chemical reactions, including:

    Condensation Reactions: Reacts with aldehydes and ketones to form stable hydrazone products.

    Oxidation Reactions: Can be oxidized to form various oxidized derivatives.

    Substitution Reactions: Participates in substitution reactions with suitable electrophiles

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of a suitable solvent to form hydrazones.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Electrophiles: Such as alkyl halides for substitution reactions

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Oxidized Derivatives: Formed from oxidation reactions.

    Substituted Products: Formed from substitution reactions

Scientific Research Applications

Chemistry

Cyanine7 hydrazide serves as a fluorescent probe for studying chemical reactions and molecular interactions. Its ability to intercalate into double-stranded DNA allows researchers to visualize and analyze complex biochemical processes .

Biology

In biological research, this compound is extensively used for labeling biomolecules such as proteins and nucleic acids. This labeling facilitates imaging and detection in various assays, including fluorescence microscopy and flow cytometry . The compound's reactivity with carbonyl groups enables the formation of stable hydrazone products, which can be used for targeted labeling of glycoproteins after oxidation .

Medicine

This compound is utilized in diagnostic imaging techniques, including fluorescence microscopy and near-infrared imaging, to visualize biological processes and detect diseases such as cancer. Its high quantum yield enhances the sensitivity of imaging techniques, making it a preferred choice for tumor detection and monitoring . Additionally, it has applications in cancer theranostics, aiding both diagnosis and treatment through methods like photothermal therapy.

Non-invasive Imaging Techniques

A study highlighted the use of this compound for non-invasive mapping of systemic neutrophil dynamics in patients with cardiovascular diseases. The compound's ability to bind specifically to CD177-positive neutrophils allowed for precise imaging and analysis of inflammatory responses .

Cancer Detection

Research demonstrated that this compound could effectively label cancer cells for imaging purposes. In vivo experiments showed that its high quantum yield significantly improved tumor visualization compared to other fluorescent dyes .

Mechanism of Action

Cyanine7 hydrazide exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization of biological structures and processes. The molecular targets and pathways involved in its mechanism of action include the labeling of carbonyl-containing biomolecules such as glycoproteins and the formation of stable hydrazone linkages .

Comparison with Similar Compounds

Similar Compounds

    Cyanine7.5 Hydrazide: Similar spectral properties but with a higher quantum yield of fluorescence.

    Indocyanine Green (ICG): Another NIR dye with similar applications but different structural properties.

    Cyanine5.5 Hydrazide: Similar in function but with different absorption and emission wavelengths .

Uniqueness

Cyanine7 hydrazide is unique due to its high extinction coefficient, improved quantum yield, and ability to emit light in the near-infrared range. These properties make it particularly suitable for in vivo imaging and other applications where deep tissue penetration and reduced background fluorescence are essential .

Properties

Molecular Formula

C37H48Cl2N4O

Molecular Weight

635.7 g/mol

IUPAC Name

[6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride

InChI

InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H

InChI Key

YBDAEKSMRYCHJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-]

Origin of Product

United States

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